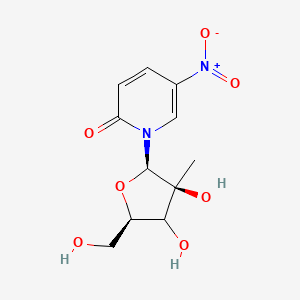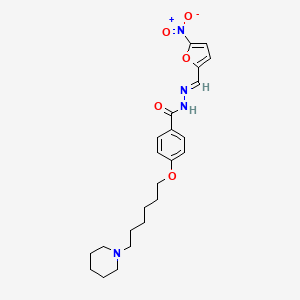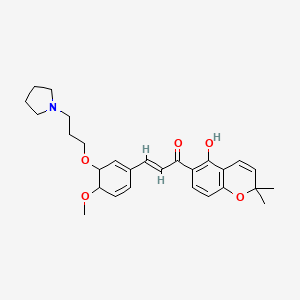
HIF-1 inhibitor-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypoxia-inducible factor 1 inhibitor 5 is a compound that targets hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to low oxygen levels. Hypoxia-inducible factor 1 is composed of two subunits: hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 1 beta. Hypoxia-inducible factor 1 inhibitor 5 has been recognized for its potential in cancer therapy due to its ability to inhibit the activity of hypoxia-inducible factor 1, which is often upregulated in tumors and contributes to cancer progression and resistance to therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hypoxia-inducible factor 1 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled conditions to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, such as oxidation or reduction, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a series of reactions, including substitution and cyclization, to yield hypoxia-inducible factor 1 inhibitor 5.
Industrial Production Methods
Industrial production of hypoxia-inducible factor 1 inhibitor 5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to obtain the final product with desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hypoxia-inducible factor 1 inhibitor 5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert hypoxia-inducible factor 1 inhibitor 5 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of hypoxia-inducible factor 1 inhibitor 5 with altered chemical and biological properties.
Aplicaciones Científicas De Investigación
Hypoxia-inducible factor 1 inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hypoxia-inducible factor 1 in various chemical reactions and pathways.
Biology: Employed in research to understand the cellular response to hypoxia and the regulation of hypoxia-inducible factor 1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-inducible factor 1.
Mecanismo De Acción
Hypoxia-inducible factor 1 inhibitor 5 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound binds to hypoxia-inducible factor 1 alpha, preventing its dimerization with hypoxia-inducible factor 1 beta and subsequent binding to hypoxia-responsive elements in the DNA. This inhibition disrupts the transcription of target genes involved in cellular adaptation to hypoxia, thereby reducing tumor growth and metastasis .
Comparación Con Compuestos Similares
Hypoxia-inducible factor 1 inhibitor 5 can be compared with other similar compounds, such as:
Ganetespib: Another hypoxia-inducible factor 1 inhibitor with a different chemical structure but similar mechanism of action.
Topotecan: A compound that inhibits hypoxia-inducible factor 1 by a different pathway, often used in combination with other therapies.
Uniqueness
Hypoxia-inducible factor 1 inhibitor 5 is unique due to its specific binding affinity and inhibitory effect on hypoxia-inducible factor 1 alpha, making it a promising candidate for targeted cancer therapy.
Propiedades
Fórmula molecular |
C28H35NO5 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)cyclohexa-1,5-dien-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H35NO5/c1-28(2)14-13-22-24(34-28)12-9-21(27(22)31)23(30)10-7-20-8-11-25(32-3)26(19-20)33-18-6-17-29-15-4-5-16-29/h7-14,19,25-26,31H,4-6,15-18H2,1-3H3/b10-7+ |
Clave InChI |
AQSVAPNHDONSRJ-JXMROGBWSA-N |
SMILES isomérico |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


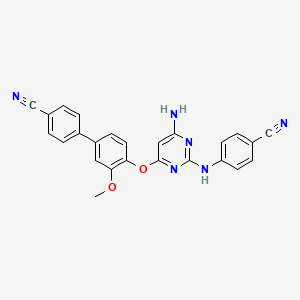
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
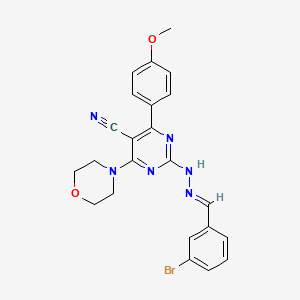
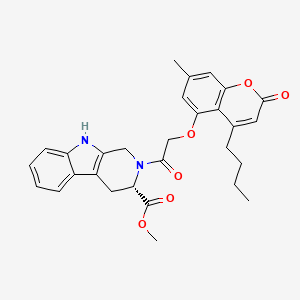
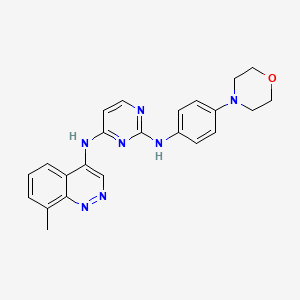
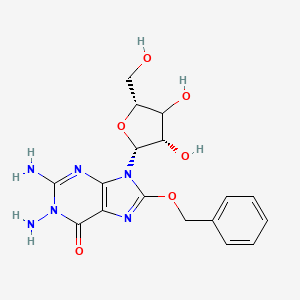
![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
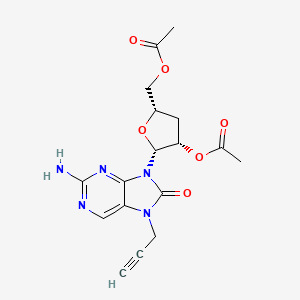
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)


